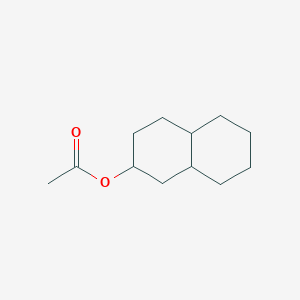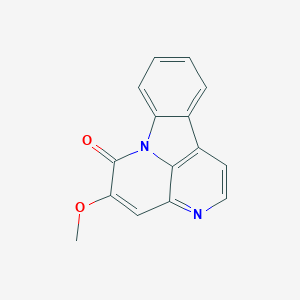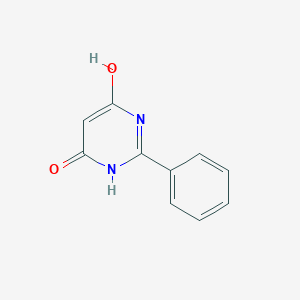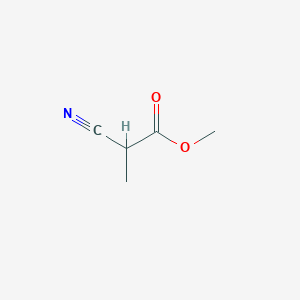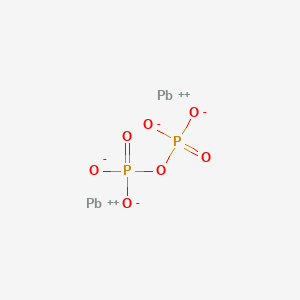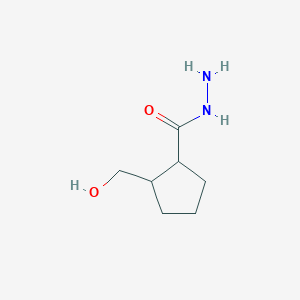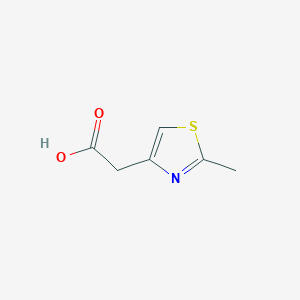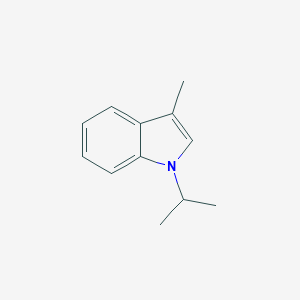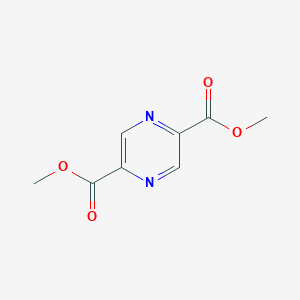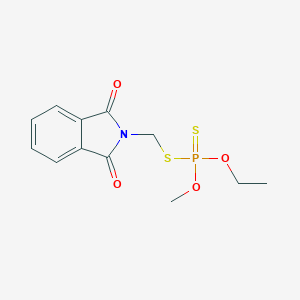
S-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O-ethyl O-methyl phosphorodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O-ethyl O-methyl phosphorodithioate, commonly known as DEMPT, is a chemical compound that has been widely used in scientific research. DEMPT is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. The inhibition of acetylcholinesterase by DEMPT has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Mecanismo De Acción
The mechanism of action of DEMPT involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, DEMPT increases the concentration of acetylcholine in the synaptic cleft, leading to increased neurotransmission. This mechanism of action has been studied for its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of DEMPT have been studied extensively. DEMPT has been shown to inhibit acetylcholinesterase in vitro and in vivo, leading to increased acetylcholine levels in the nervous system. This increase in acetylcholine levels has been associated with improved cognitive function and memory in animal models. DEMPT has also been shown to have insecticidal properties, making it a potential pesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DEMPT in lab experiments include its potent inhibition of acetylcholinesterase and its ability to increase acetylcholine levels in the nervous system. DEMPT has been widely used as a tool to study the role of acetylcholinesterase in the nervous system. However, the limitations of using DEMPT in lab experiments include its toxicity and potential for environmental contamination. DEMPT is a highly toxic compound and must be handled with care.
Direcciones Futuras
There are several future directions for research on DEMPT. One potential direction is the development of DEMPT-based pesticides that are more environmentally friendly than current pesticides. Another potential direction is the development of DEMPT-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of DEMPT and its potential use as a tool to study the nervous system.
Conclusion
In conclusion, S-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O-ethyl O-methyl phosphorodithioate, or DEMPT, is a chemical compound that has been widely used in scientific research. Its ability to inhibit acetylcholinesterase has been studied for its potential use in the treatment of neurological disorders and as a pesticide. DEMPT has several advantages and limitations for use in lab experiments, and there are several future directions for research on DEMPT. Further research is needed to fully understand the potential of DEMPT as a tool for studying the nervous system and developing new treatments for neurological disorders.
Métodos De Síntesis
DEMPT can be synthesized through a multi-step process involving the reaction of 2-ethoxy-1-methylethylamine with 2-chloro-1,3-dioxoisoindoline-5-carbonyl chloride. The resulting intermediate is then reacted with O,O-dimethyl phosphorodithioate to yield DEMPT. The synthesis of DEMPT is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
DEMPT has been extensively studied for its potential use in scientific research. Its ability to inhibit acetylcholinesterase has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. DEMPT has also been studied for its insecticidal properties and its potential use as a pesticide. Additionally, DEMPT has been used as a tool to study the role of acetylcholinesterase in the nervous system.
Propiedades
Número CAS |
13104-29-5 |
|---|---|
Nombre del producto |
S-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O-ethyl O-methyl phosphorodithioate |
Fórmula molecular |
C12H14NO4PS2 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-[[ethoxy(methoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H14NO4PS2/c1-3-17-18(19,16-2)20-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,3,8H2,1-2H3 |
Clave InChI |
KSJKSFPLERNFRY-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O |
SMILES canónico |
CCOP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




